
2-(2-Thioxopyrrolidin-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Thioxopyrrolidin-1-yl)acetic acid is a compound that features a pyrrolidine ring with a thioxo group at the second position and an acetic acid moiety attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thioxopyrrolidin-1-yl)acetic acid typically involves the functionalization of preformed pyrrolidine rings. One common method is the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of bases such as sodium hydride or lithium diisopropylamine . The reaction conditions often require heating and the use of organic solvents like methanol or ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(2-Thioxopyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioxo group can be reduced to a thiol group.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the acetic acid moiety under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
科学研究应用
2-(2-Thioxopyrrolidin-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in the preparation of various heterocyclic compounds.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: It may be used in the synthesis of fine chemicals and intermediates for other industrial processes
作用机制
The mechanism of action of 2-(2-Thioxopyrrolidin-1-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The thioxo group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its target .
相似化合物的比较
Similar Compounds
2-(2-Oxopyrrolidin-1-yl)acetic acid: This compound has an oxo group instead of a thioxo group and is known for its use in nootropic drugs like piracetam.
2-(2-Oxopyrrolidin-1-yl)acetamide: Similar to the acetic acid derivative but with an amide group, used in the treatment of central nervous system disorders.
Uniqueness
2-(2-Thioxopyrrolidin-1-yl)acetic acid is unique due to the presence of the thioxo group, which imparts different chemical reactivity and biological activity compared to its oxo analogs. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
属性
分子式 |
C6H9NO2S |
|---|---|
分子量 |
159.21 g/mol |
IUPAC 名称 |
2-(2-sulfanylidenepyrrolidin-1-yl)acetic acid |
InChI |
InChI=1S/C6H9NO2S/c8-6(9)4-7-3-1-2-5(7)10/h1-4H2,(H,8,9) |
InChI 键 |
OKBWRMFBECIUJT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=S)N(C1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine](/img/structure/B12889480.png)
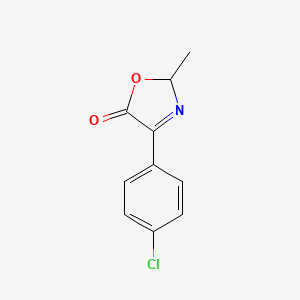
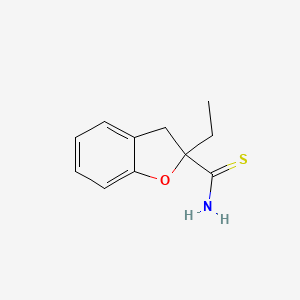
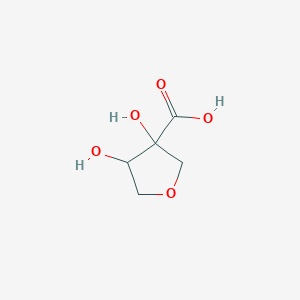


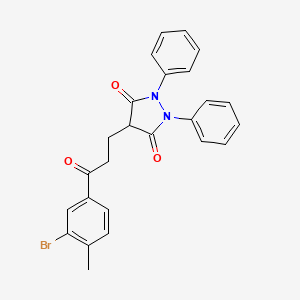
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide](/img/structure/B12889534.png)
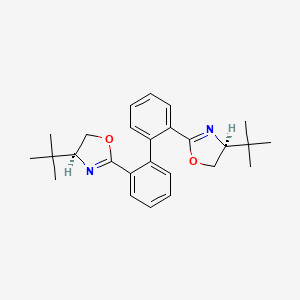
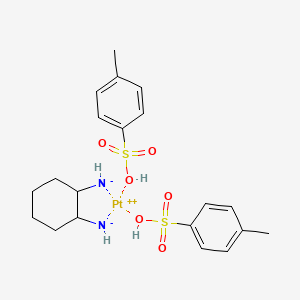
![5-[4-(Dimethylamino)phenyl]-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B12889550.png)

![N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12889564.png)
